

1-Chloroadamantane CAS number 935-56-8 properties

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Compound of Interest

Compound Name: 1-Chloroadamantane

Cat. No.: B1585529

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An In-depth Technical Guide to **1-Chloroadamantane** (CAS 935-56-8)

Introduction

1-Chloroadamantane, with CAS number 935-56-8, is a halogenated derivative of adamantane, a rigid, tricycle hydrocarbon.[1] It is characterized as a white to light grey crystalline solid.[2][3] This compound serves as a crucial building block and versatile intermediate in organic synthesis. Its unique lipophilic and three-dimensional cage structure makes it a valuable scaffold in medicinal chemistry and materials science.[4][5] It is a key precursor for the synthesis of various functionalized adamantane derivatives, which have found applications ranging from antiviral drugs to advanced polymers.[3][4][6] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

1-Chloroadamantane is a stable compound under normal conditions, though it is noted to be light-sensitive.[3] It is poorly soluble in water but soluble in nonpolar organic solvents and hydrocarbons.[2][7]

Property	Value	Source(s)
CAS Number	935-56-8	
Molecular Formula	C ₁₀ H ₁₅ Cl	[2][8]
Molecular Weight	170.68 g/mol	[2][8]
Appearance	White to light grey crystalline solid	[2][3][9]
Melting Point	165-166 °C	[2]
Boiling Point	211.58 °C (estimate)	[2][3]
Density	1.0492 g/cm ³ (estimate)	[2][3]
Refractive Index	1.6012 (estimate)	[2][3]
Flash Point	82.3 °C	[3]
Vapor Pressure	0.088 mmHg at 25°C	[3]
Solubility	Poorly soluble in water. Soluble in hydrocarbons, DMSO (Slightly), Methanol (Slightly).	[2][3][7]
Storage Temperature	2-8°C	[2][3]

Spectral Data

Comprehensive spectral data for **1-Chloroadamantane** is available, confirming its distinct cage structure.

Spectral Data Type	Key Information / Source
^1H NMR	Spectrum available from ChemicalBook. [10]
^{13}C NMR	Spectrum and chemical shifts available from SpectraBase. [11]
Mass Spectrometry (MS)	Mass spectrum (electron ionization) data is available from the NIST WebBook and SpectraBase. [12]
Infrared (IR) Spectroscopy	IR spectrum available from ChemicalBook. [13]

Synthesis and Purification

1-Chloroadamantane can be synthesized effectively from either adamantane or 1-adamantanol, with both methods offering high yields.[\[14\]](#) A particularly efficient method involves the catalytic chlorination of 1-adamantanol.[\[6\]](#)

Experimental Protocol: Catalytic Chlorination of 1-Adamantanol

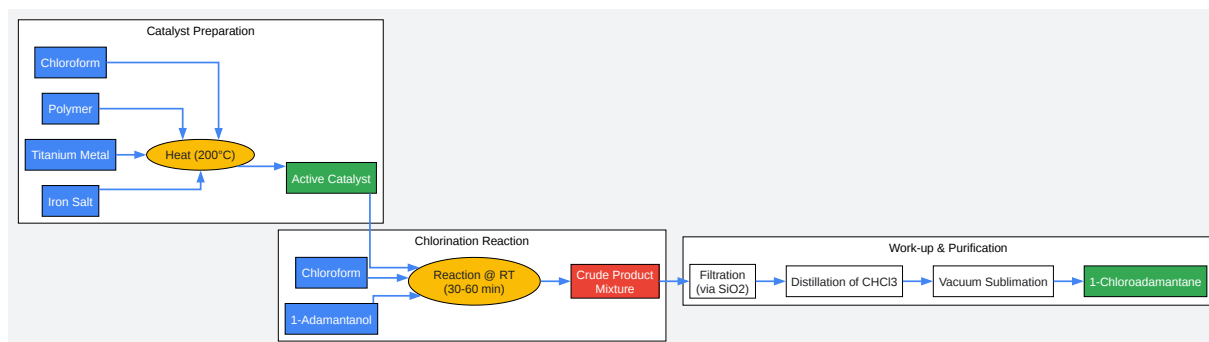
This method utilizes a highly active Fe-Ti-polymer catalyst for the chlorination of 1-adamantanol with chloroform as the chlorinating agent. The reaction proceeds at room temperature with high conversion and yield.[\[6\]](#)

Materials:

- 1-Adamantanol
- Chloroform (CHCl_3)
- Iron (II or III) salt (e.g., FeCl_3)
- Metallic titanium (powder, chips, or plates)
- Polymer (e.g., polybutadiene, polyisoprene)
- Silicon dioxide (SiO_2)

Procedure:

- **Catalyst Preparation:** The active form of the catalyst is prepared by heating a mixture of an iron salt, metallic titanium, and a polymer in a chloroform solution at 200°C for 0.5-1 hour in an autoclave or sealed glass ampule.^[6]
- **Chlorination Reaction:** To the prepared catalyst, add 1-adamantanol and chloroform. The typical molar ratio is [adamantanol]:[CHCl₃]:[Fe]:[Ti] = 500:1000:1:(1-100).^[6] The reaction vessel is sealed and maintained at room temperature with agitation for 30-60 minutes. The reaction proceeds vigorously as HCl is generated from the chloroform.^[6]
- **Work-up and Isolation:** After the reaction is complete, the autoclave is opened, and the reaction mass is filtered through a layer of silicon dioxide (SiO₂) to remove the catalyst.^[6]
- **Purification:** Unreacted chloroform is distilled off from the filtrate. The remaining residue is then distilled under vacuum (e.g., at 80°C / 10 mmHg), which causes the **1-chloroadamantane** to sublime. The final product is collected, with reported yields of 92-95% and a melting point of 164-165°C.^[6]



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Diagram 1: General workflow for the catalytic synthesis of **1-Chloroadamantane**.

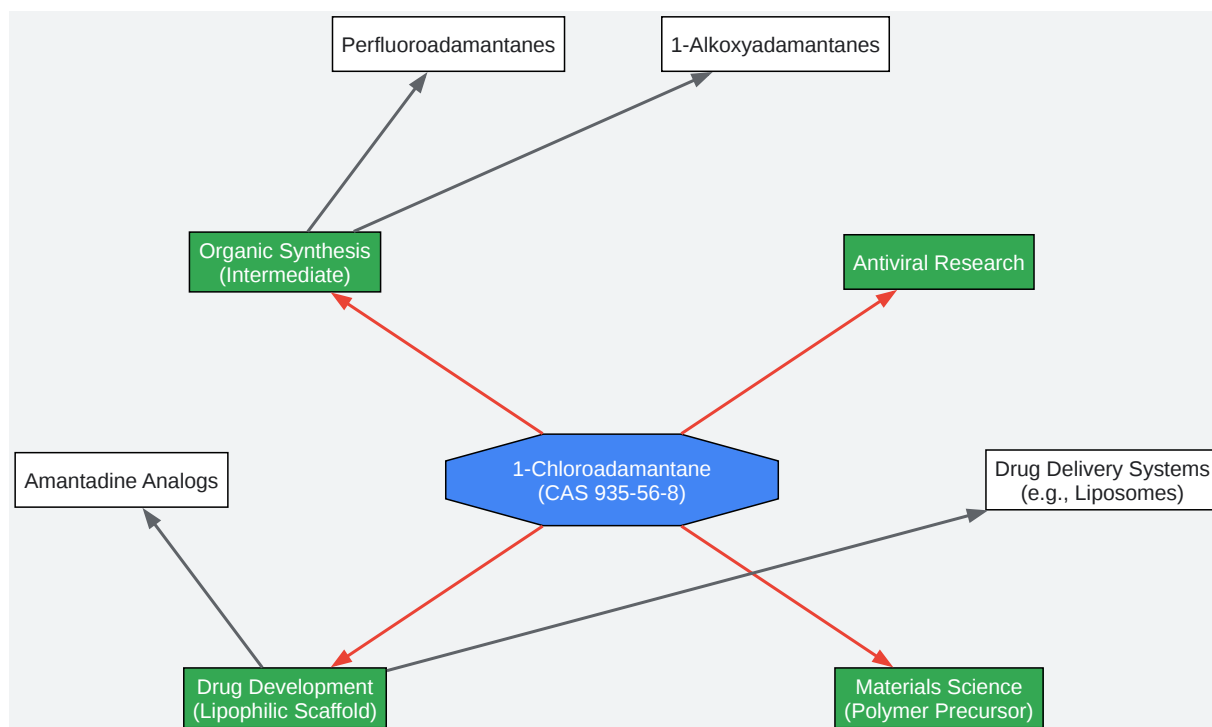
Purification Methods

For general purification, **1-chloroadamantane** can be crystallized from aqueous methanol (MeOH) or from methanol at -70°C.^[2] Sublimation, as described in the synthesis protocol, is also an effective method.^{[2][6]}

Chemical Reactivity and Applications

1-Chloroadamantane is a key intermediate for introducing the adamantyl moiety into other molecules. Its applications are widespread, particularly in drug development and materials science.

- Precursor for Adamantane Derivatives: It serves as a starting material for synthesizing other adamantane derivatives, such as perfluoroadamantane via aerosol direct fluorination.[2][15]
- Synthesis of Ethers: It undergoes solvolysis with alcohols in the presence of palladium complexes to yield 1-alkoxyadamantanes and di-1-adamantyl ether, with yields up to 98%. [16]
- Photoinduced Electron-Transfer (PET) Reactions: The compound has been studied in PET reactions, where it forms an unusual zwitterionic diradical intermediate complex with tert-butylamine.[3][15]
- Drug Development Scaffold: The adamantane cage is a privileged scaffold in medicinal chemistry.[4] Its high lipophilicity and structural rigidity can enhance the pharmacokinetic properties of a drug, such as increasing stability and improving plasma distribution.[4][5] Derivatives of adamantane, originating from precursors like **1-chloroadamantane**, are fundamental to antiviral drugs (e.g., Amantadine, Rimantadine) that target the M2 ion channel of the Influenza A virus.[4] It is also explored in drug delivery systems like adamantane-containing liposomes (ACLs) for targeted therapy.[17]
- Antiviral Activity: **1-Chloroadamantane** itself has been shown to exhibit virucidal activity against the Newcastle disease virus in chick embryo fibroblasts.[2][3]



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Diagram 2: Role of **1-Chloroadamantane** as a central intermediate in synthesis.

Safety and Handling

While toxicological properties have not been fully investigated, **1-Chloroadamantane** is classified as an irritant.[18][9] Proper safety precautions are essential during handling.

Safety Information	Details	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[2][8]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2][8]
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[8][19]
Incompatibilities	Strong oxidizing agents.	[9][20]
Hazardous Decomposition	Hydrogen chloride, carbon monoxide, carbon dioxide.	[9]

Handling and Storage

- Handling: Use with adequate ventilation in facilities equipped with an eyewash station and safety shower.[9][19] Minimize dust generation. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[9][19]
- Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[9] The material is light-sensitive.[2][3]

First Aid Measures

- Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
[9]
- Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[9]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[9]

Conclusion

1-Chloroadamantane is a cornerstone intermediate for adamantane chemistry. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it an invaluable tool for researchers. The unique structural and lipophilic characteristics of the adamantyl group, readily introduced via **1-chloroadamantane**, continue to be exploited in the rational design of new pharmaceuticals and advanced materials, solidifying its importance in modern chemical and biomedical research.

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